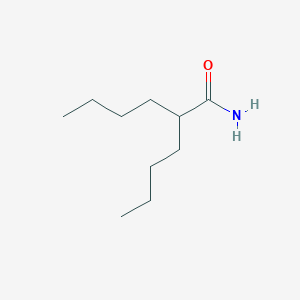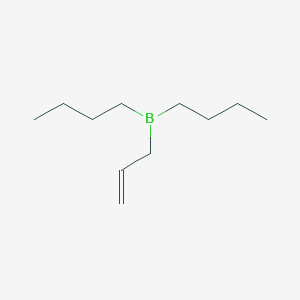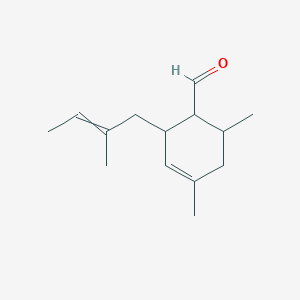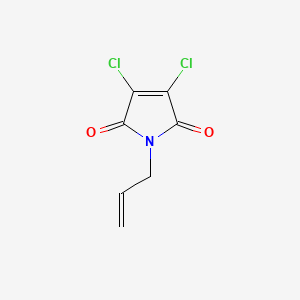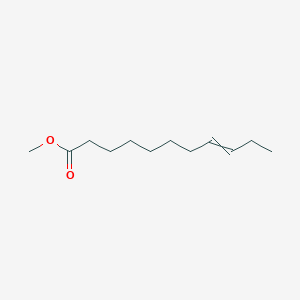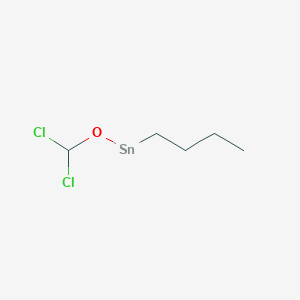
Butyl(dichloromethoxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(dichloromethoxy)stannane is an organotin compound characterized by the presence of butyl, dichloromethoxy, and stannane groups. Organotin compounds are known for their diverse applications in organic synthesis, particularly due to their ability to participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl(dichloromethoxy)stannane can be synthesized through the reaction of butylstannane with dichloromethoxy reagents under controlled conditions. The reaction typically involves the use of a solvent such as toluene and may require a catalyst to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors, precise temperature control, and continuous monitoring to ensure the purity and yield of the compound. The use of automated systems and advanced analytical techniques helps in optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl(dichloromethoxy)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its hydride form.
Substitution: The dichloromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminium hydride for reduction, and various oxidizing agents for oxidation. Substitution reactions often require the presence of a catalyst and specific reaction conditions such as temperature and pressure.
Major Products Formed
The major products formed from these reactions include organotin oxides, hydrides, and substituted organotin compounds. These products have significant applications in organic synthesis and industrial processes.
Applications De Recherche Scientifique
Butyl(dichloromethoxy)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and hydrostannation processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of butyl(dichloromethoxy)stannane involves its ability to participate in radical reactions. The compound can generate stannyl radicals, which can then interact with other molecules to form new chemical bonds. This property makes it a valuable reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: Another organotin compound used in radical reactions.
Trimethyltin chloride: Known for its applications in organic synthesis and industrial processes.
Dibutyltin oxide: Used in the production of polymers and as a catalyst in various chemical reactions.
Uniqueness
Butyl(dichloromethoxy)stannane is unique due to its specific combination of butyl and dichloromethoxy groups, which impart distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
56734-62-4 |
|---|---|
Formule moléculaire |
C5H10Cl2OSn |
Poids moléculaire |
275.75 g/mol |
Nom IUPAC |
butyl(dichloromethoxy)tin |
InChI |
InChI=1S/C4H9.CHCl2O.Sn/c1-3-4-2;2-1(3)4;/h1,3-4H2,2H3;1H;/q;-1;+1 |
Clé InChI |
CIEZXWWALHRIHO-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn]OC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



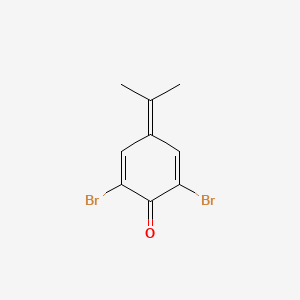
![2-[(3,4-Dimethoxyphenoxy)methyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14645963.png)
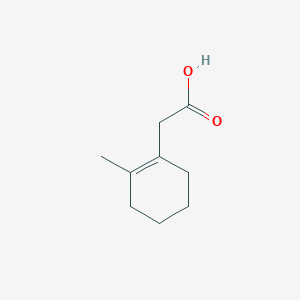
![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
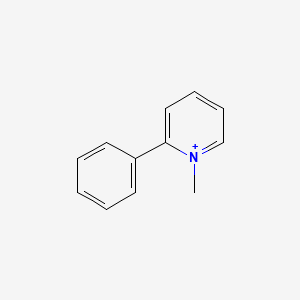
![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)
